Butyl 2-ethylpent-2-enoate
Description
Butyl 2-ethylpent-2-enoate is an ester compound characterized by a butyl ester group attached to a pent-2-enoate backbone with an ethyl substituent. Esters of this type are typically used as solvents, plasticizers, or flavor/fragrance components, depending on their volatility, solubility, and stability. The presence of the α,β-unsaturated double bond (pent-2-enoate moiety) may enhance reactivity, making it useful in polymer synthesis or specialty chemical applications .
Properties
CAS No. |
52392-60-6 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
butyl 2-ethylpent-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-7-9-13-11(12)10(6-3)8-5-2/h8H,4-7,9H2,1-3H3 |
InChI Key |
KJFMKCRRNTZFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=CCC)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-ethylpent-2-enoate typically involves the esterification reaction between 2-ethylpent-2-enoic acid and butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product. The reaction can be represented as follows:
2-ethylpent-2-enoic acid+butanolH2SO4Butyl 2-ethylpent-2-enoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of the water byproduct, driving the reaction to completion. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
Butyl 2-ethylpent-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can be achieved using reagents such as lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 2-ethylpent-2-enoic acid and butanol.
Reduction: 2-ethylpent-2-enol and butanol.
Transesterification: A new ester and an alcohol.
Scientific Research Applications
Butyl 2-ethylpent-2-enoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable esters.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mechanism of Action
The mechanism of action of Butyl 2-ethylpent-2-enoate involves its interaction with enzymes such as esterases. These enzymes catalyze the hydrolysis of the ester bond, resulting in the release of the corresponding carboxylic acid and alcohol. The molecular targets include the active sites of esterases, where the ester bond is cleaved through nucleophilic attack by water.
Comparison with Similar Compounds
Structural and Functional Group Analysis
- Butyl 2-ethylpent-2-enoate: Features a branched ester structure with a butyl group and an ethyl-substituted pentenoate chain.
- Butyl Acetate (C₆H₁₂O₂) : A simpler ester with a linear structure, widely used as a solvent. Its low molecular weight (116.16 g/mol) and high vapor pressure (11.5 mmHg at 25°C) make it highly volatile .
- Butylcarbitol Acetate (C₁₀H₂₀O₄): A glycol ether ester with a higher molecular weight (204.3 g/mol) and boiling point (246.7°C). Its extended ether-ester structure enhances solubility in polar and nonpolar matrices, ideal for coatings and cleaners .
- Ethyl Pent-2-enoate: Shares the pent-2-enoate backbone but with an ethyl ester group.
Physical and Chemical Properties
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